

# Application Notes and Protocols for the Gas Chromatography Analysis of Ethylenebis(dithiocarbamates)

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Compound of Interest		
Compound Name:	Ethylenebis(dithiocarbamate)	
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These application notes provide detailed methodologies for the analysis of **ethylenebis(dithiocarbamate)** (EBDC) fungicides using gas chromatography (GC). Due to the polymeric nature and low volatility of EBDCs, direct GC analysis is not feasible.[1][2][3] Therefore, indirect methods involving derivatization are required. Two primary approaches are detailed below: the analysis of carbon disulfide (CS<sub>2</sub>) generated via acid digestion, and the analysis of methylated derivatives of EBDCs.

# Method 1: Analysis of EBDCs as Carbon Disulfide (CS<sub>2</sub>) by Headspace GC

This traditional and widely used method involves the acid hydrolysis of EBDCs to carbon disulfide, which is then quantified by headspace gas chromatography.[4][5][6][7][8] It is important to note that this method is not specific to EBDCs and will measure the total dithiocarbamate content in a sample.[5][7]

- 1. Sample Preparation and Hydrolysis:
- Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of fruit or vegetable tissue).
- Reaction Vessel: Place the homogenized sample into a headspace vial.



- Acid Digestion: Add a solution of stannous chloride in hydrochloric acid to the vial. The stannous chloride acts as a reducing agent to prevent the oxidation of CS<sub>2</sub>.
- Internal Standard: Add an appropriate internal standard, such as thiophene, to the vial.[6]
- Sealing: Immediately seal the vial with a PTFE-lined septum and crimp cap.
- Incubation: Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow for the complete hydrolysis of EBDCs to CS<sub>2</sub> and to reach equilibrium between the liquid and gas phases in the vial.
- 2. Gas Chromatography Conditions:
- System: Headspace Gas Chromatograph coupled to a Flame Photometric Detector (FPD) or an Electron Capture Detector (ECD).[4][8]
- Column: A capillary column suitable for the separation of volatile sulfur compounds, such as a DB-5ms or equivalent.
- Injector: Headspace autosampler injection.
- Temperatures:

Injector Temperature: 200°C

Detector Temperature: 250°C

- Oven Temperature Program:
  - Initial Temperature: 40°C, hold for 5 minutes.
  - Ramp: Increase to 250°C at a rate of 10°C/minute.
  - Final Hold: Hold at 250°C for 5 minutes.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.



Data Analysis: Quantify the CS<sub>2</sub> peak based on the calibration curve prepared using CS<sub>2</sub> standards. The results are typically expressed as mg/kg of CS<sub>2</sub>.



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Caption: Workflow for EBDC analysis as CS2.

# Method 2: Analysis of Methylated EBDC Derivatives by GC-MS

This method offers greater specificity compared to the CS<sub>2</sub> method by converting EBDCs into their dimethyl derivatives, which can then be analyzed by GC-MS.[1][4][5][9] This allows for the differentiation of EBDCs from other dithiocarbamates like propineb.[1][7]

- 1. Sample Extraction and Derivatization:
- Extraction:
  - Homogenize the sample.
  - Extract the EBDCs using an alkaline solution containing EDTA and L-cysteine.[1][5][9]
     EDTA chelates the metal ions in the EBDC structure, and L-cysteine acts as a stabilizer.
  - The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the extraction and cleanup steps.[4][8][9]
- Derivatization (S-methylation):
  - To the alkaline extract, add a methylating agent such as dimethyl sulfate or iodomethane.
     [1][5][9]



- This reaction converts the dithiocarbamate functional groups into their more stable and volatile S-methyl derivatives (EBDC-dimethyl).
- The reaction is typically performed at room temperature or with gentle heating.
- Liquid-Liquid Extraction (LLE):
  - After derivatization, perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) to isolate the EBDC-dimethyl derivative from the aqueous phase.
  - The organic layer is then concentrated and reconstituted in a suitable solvent for GC injection.
- 2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
- System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms.
- Injector: Split/splitless injector.
- · Temperatures:

Injector Temperature: 250°C

Transfer Line Temperature: 280°C

Ion Source Temperature: 230°C

- Oven Temperature Program:
  - Initial Temperature: 60°C, hold for 2 minutes.
  - Ramp 1: Increase to 180°C at 20°C/minute.
  - Ramp 2: Increase to 280°C at 10°C/minute.
  - Final Hold: Hold at 280°C for 10 minutes.



- · Carrier Gas: Helium at a constant flow rate.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the EBDC-dimethyl derivative.
- Data Analysis: Quantify the EBDC-dimethyl peak using a calibration curve prepared from derivatized EBDC standards.



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Caption: Workflow for methylated EBDC derivative analysis.

### **Quantitative Data Summary**

The following tables summarize the quantitative performance data for the analysis of EBDCs using the described methods from various studies.

Table 1: Performance of the CS2 Headspace GC Method



Analyte Group	Matrix	Detector	LOQ (mg/kg)	Recovery (%)	Reference
Dithiocarbam ates (as CS <sub>2</sub> )	Soya	PFPD/ITD- MS	0.05	68-91	[4]
EBDCs (as CS <sub>2</sub> )	Various Crops	Not Specified	0.05	78-106	[5]
EBDCs (as	Lettuce	Not Specified	0.5	78-106	[5]

Table 2: Performance of the Methylation Derivatization GC/LC Methods

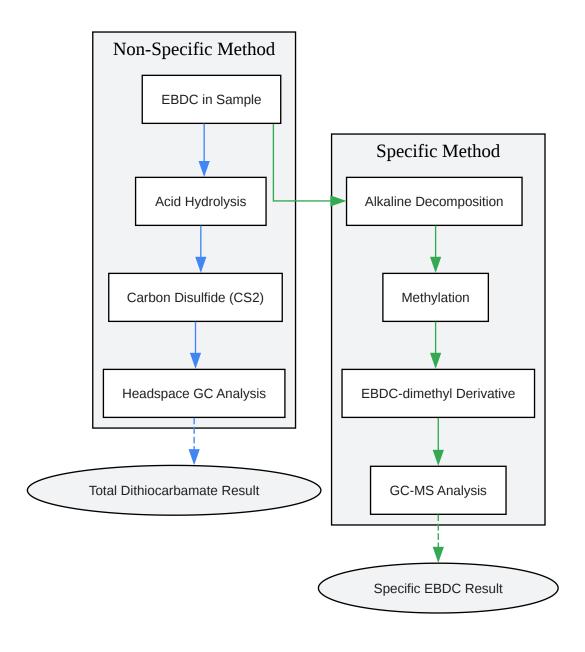
Analyte	Matrix	Method	LOQ (µg/kg)	Recovery (%)	Reference
EBDC- dimethyl	Fruits, Vegetables, Mushrooms	UPLC- MS/MS	0.4-1.0	85.2-101.6	[4]
EBDC- dimethyl	Water	LC-MS/MS	0.11 μg/L	Not Specified	[4]
Polycarbamat e (as EBDC- dimethyl)	Tap Water	GC-MS	Not Specified	79	[4]

Note: The data in Table 2 for UPLC-MS/MS and LC-MS/MS methods are included for comparison as they utilize a similar derivatization strategy to what is proposed for the GC-MS method.

### Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the two main analytical pathways for EBDC analysis.





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Caption: Logical pathways for EBDC analysis.

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